molecular formula C24H19N B020451 Bis(4-biphenylyl)amine CAS No. 102113-98-4

Bis(4-biphenylyl)amine

Cat. No. B020451
CAS RN: 102113-98-4
M. Wt: 321.4 g/mol
InChI Key: JAUCIDPGGHZXRP-UHFFFAOYSA-N
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Description

Bis(4-biphenylyl)amine is a chemical compound studied for its unique molecular structure and properties. It serves as a basis for synthesizing various polymers and materials with potential applications in electronics, photonics, and material science.

Synthesis Analysis

  • The synthesis of this compound derivatives often involves palladium-catalyzed amination reactions. Li et al. (2007) describe the synthesis of related compounds using palladium-catalyzed amination of 4-chlorophthalic anhydride with arylamines, followed by alkaline hydrolysis and dehydration (Li, Li, Zhang, & Zhang, 2007).

Molecular Structure Analysis

  • The molecular structure of this compound derivatives features bulky, propeller-shaped triphenylamine units, contributing to their solubility and thermal properties as indicated by Zhang et al. (2008) (Zhang, Li, Wang, & Zhang, 2008).

Chemical Reactions and Properties

  • This compound and its derivatives undergo various chemical reactions, including amidation and polymerization, which are crucial for the synthesis of polyimides and other polymers. Wang, Lu, and Ishihara (2018) discuss a catalytic process involving amidation reactions crucial for synthesizing polymers (Wang, Lu, & Ishihara, 2018).

Physical Properties Analysis

  • The physical properties, such as solubility, glass transition temperatures, and thermal stability, are influenced by the molecular structure of this compound derivatives. For example, Hsiao, Yang, and Chen (2000) observed that derivatives with ortho-substituted phenylene units exhibit good solubility and thermal stability (Hsiao, Yang, & Chen, 2000).

Chemical Properties Analysis

  • The chemical properties, including reactivity and stability, are significantly affected by the presence of functional groups and the overall molecular architecture. Mao and Zhang (2014) discuss the solubility, thermal properties, and gas transport properties of polyimides derived from this compound, emphasizing the influence of molecular structure on these properties (Mao & Zhang, 2014).

Scientific Research Applications

  • Reactions with Thionocarbonates : It is used for studying reactions of secondary alicyclic amines with bis(phenyl) and bis(4-nitrophenyl) thionocarbonates (Castro et al., 1997).

  • Synthesis of Bis(cation Radical)s : Bis(4-biphenylyl)amine is involved in synthesizing bis(cation radical)s, which have electrochemical and magnetic properties (Michinobu et al., 2000).

  • Alkane Oxidation Catalysis : It is utilized in synthesized iron complexes for alkane oxidation catalysis, leading predominantly to free radical auto-oxidation (Britovsek et al., 2006).

  • Polyimide Synthesis : this compound is used in the synthesis of novel polyimides with high thermal properties and good solubility in aprotic solvents (Li et al., 2007).

  • Cyclocondensation in Organic Chemistry : It plays a role in the cyclocondensation of bis(diphenylphosphino)amine with bifunctional amidines, guanidines, isoureas, or isothioureas (Appel & Saleh, 1973).

  • Catalysis in Peptide Synthesis : It acts as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, useful for α-dipeptide synthesis (Wang et al., 2018).

  • Functionalization of Carbon Electrodes : this compound is used to functionalize carbon electrodes by electrochemical oxidation of the amino group (Sandroni et al., 2010).

  • Inhibition of N-methyl-D-aspartate Receptors : It is a potent subtype-selective inhibitor of N-methyl-D-aspartate receptors, potentially useful for treating neurological disorders (Tamiz et al., 1998).

  • Antimicrobial and Antiviral Applications : this compound can be used to create diphenyl diselenides with antimicrobial and antiviral properties (Giurg et al., 2017).

Safety and Hazards

Bis(4-biphenylyl)amine is known to cause skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335) . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, using personal protective equipment, ensuring adequate ventilation, and washing hands and face thoroughly after handling .

Mechanism of Action

Target of Action

Bis(4-biphenylyl)amine is a chemical compound with the molecular formula C24H19N . .

Pharmacokinetics

Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the bodyIt’s known that the compound has a melting point of 209 °c and a predicted boiling point of 5070±390 °C . It’s slightly soluble in acetonitrile, chloroform, and DMSO . These properties could potentially impact its bioavailability.

properties

IUPAC Name

4-phenyl-N-(4-phenylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUCIDPGGHZXRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333423
Record name Bis-biphenyl-4-yl-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102113-98-4
Record name Bis-biphenyl-4-yl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Bis-(4-biphenyl)amine
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Synthesis routes and methods I

Procedure details

Next, 120 mL of dehydrated toluene (manufactured by Hiroshima Wako Co., Ltd.), 4.08 mL of benzylamine (manufactured by Tokyo Kasei Kogyo Co., Ltd.) and 338 μL of tris-t-butylphsosphine (a 2.22 mol/L toluene solution, manufactured by Aldrich Co., Ltd.) were added thereto through a rubber septum by means of a syringe and stirred at room temperature for 5 minutes. Next, the flask was set on an oil bath and gradually heated up to 120° C. while stirring the solution. After 7 hours passed, the flask was taken off from the oil bath to terminate the reaction, and it was left standing for 12 hours under argon atmosphere. The reaction solution was transferred into a separating funnel, and 600 mL of dichloromethane was added thereto to dissolve the precipitate. The organic layer was washed with 120 mL of a saturated brine and then dried on anhydrous potassium carbonate. The solvent of the organic layer obtained by filtering off potassium carbonate was distilled off, and 400 mL of toluene and 80 mL of ethanol were added to the resulting residue. The flask to which a drying tube was mounted was heated to 80° C. to completely dissolve the residue. Then, the flask was left standing for 12 hours and slowly cooled down to room temperature to thereby expedite recrystallization. Deposited crystal was separated by filtration and dried under vacuum at 60° C., whereby 13.5 g of N,N-di-(4-biphenylyl)-benzylamine was obtained. A single neck flask of 300 mL was charged with 1.35 g of N,N-di-(4-biphenylyl)-benzylamine and 135 mg of palladium-activated carbon black (palladium content: 10% by weight, manufactured by Hiroshima Wako Co., Ltd.), and 100 mL of chloroform and 20 mL of ethanol were added to dissolve it. Next, a stirring rod was put in the flask, and then a three-way cock which was equipped a balloon charged with 2 L of hydrogen gas was mounted to the flask. The inside of the flask was substituted 10 times with hydrogen gas by means of a vacuum pump. Lost hydrogen gas was newly charged to set again a volume of hydrogen gas to 2 L, and then the solution was vigorously stirred at room temperature. After stirring for 30 hours, 100 mL of dichloromethane was added thereto to separate the catalyst by filtration. Next, the solution obtained was transferred into a separating funnel and washed with 50 mL of a sodium hydrogencarbonate saturated aqueous solution, and then the organic layer was separated and dried on anhydrous potassium carbonate. After filtered, the solvent was distilled off, and 50 mL of toluene was added to the resulting residue to carry out recrystallization. Deposited crystal was separated by filtration and dried under vacuum at 50° C., whereby 0.99 g of di-4-biphenylylamine was obtained.
Name
N,N-di-(4-biphenylyl)-benzylamine
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
135 mg
Type
catalyst
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

In a nitrogen atmosphere, an ethylene glycol dimethyl ether (20 mL) solution containing 9.5 g (29 mmol) of N,N-bis(4-bromophenyl)amine, 7.9 g (65 mmol) of phenyl boronic acid, 0.15 g (0.646 mmol) of palladium acetate, and 1.4 g (4.5 mmol) of tris(o-thryl)phosphine, to which 95 mL of a potassium carbonate solution (2.0 mol/L) is added, is rectified at 90° C. for seven hours. After completion of reaction, the reaction mixture is filtrated, and the obtained solid is recrystallized with chloroform and hexane to obtain 6.7 g (yield: 72%) of N,N-di(4-biphenylyl)amine which is an object as a white powdered solid.
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
7.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
tris(o-thryl)phosphine
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Bis(4-bromophenyl)amine (4.0 g, 12.3 mmol) and phenylboronic acid (4.0 g, 32.7 mmol) were mixed in 250 mL of toluene and 60 mL of ethanol. The solution was bubbled with nitrogen while stirring for 15 minutes. Pd(PPh3)4 (1.4 g, 1.23 mmol) and K3PO4 (13.5 g, 64 mmol) were added in sequence. The mixture was heated to reflux overnight under nitrogen. After cooling, the reaction mixture was filtered through filter paper and the solvent was then evaporated. The solid was redissolved in nitrogen-purged hot toluene and was filtered through a Celite®/silica pad when the solution was still hot. The solvent was then evaporated. The white crystalline solid was washed by hexane and air dried to obtain 3.8 g of product.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
13.5 g
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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